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Introduction

SR-0813 is a potent and selective small molecule inhibitor of the ENL (Eleven-Nineteen
Leukemia) and AF9 (ALL1-fused gene from chromosome 9) YEATS domains.[1][2][3][4][5] The
YEATS domain is a recently identified reader of histone acylation, and its inhibition has
emerged as a promising therapeutic strategy in cancers dependent on its activity, particularly in
acute leukemia.[1][6][7] SR-0813 competitively binds to the acetyl-lysine binding pocket of the
ENL/AF9 YEATS domain, disrupting its interaction with chromatin and leading to the
downregulation of key oncogenic gene expression programs.[1][3] These application notes
provide detailed protocols for utilizing SR-0813 in in vitro studies to investigate its biological
effects on cancer cells.

Mechanism of Action

ENL and its homolog AF9 are components of the super elongation complex (SEC), which plays
a critical role in regulating transcriptional elongation.[6] The YEATS domain of ENL/AF9
recognizes and binds to acetylated histone tails, tethering the SEC to chromatin at specific
gene loci. This facilitates the expression of genes crucial for leukemogenesis, including
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HOXA9, HOXA10, MYB, and MYC.[1][3][4] SR-0813 disrupts this interaction, leading to the
displacement of ENL from chromatin, suppression of target gene transcription, and subsequent
inhibition of cancer cell proliferation and induction of apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro potency and effective concentrations of SR-0813 in
various assays and cell lines.

Table 1: In Vitro Potency of SR-0813

Target Assay IC50 (nM) EC50 (nM) Kd (nM) Reference
ENL YEATS

] HTRF 25 - - [1112][3]
Domain
ENL YEATS

_ CETSA - 205 - [2][3]
Domain
ENL YEATS

] SPR - - 30 [1][2]13]
Domain
AF9 YEATS

, HTRF 311 - - [1][21[3]
Domain
AF9 YEATS

_ CETSA - 76 - [1][2]1[3]
Domain

HTRF: Homogeneous Time-Resolved Fluorescence; CETSA: Cellular Thermal Shift Assay;
SPR: Surface Plasmon Resonance; IC50: Half-maximal inhibitory concentration; EC50: Half-
maximal effective concentration; Kd: Dissociation constant.

Table 2: Effective Concentrations of SR-0813 in Leukemia Cell Lines
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) Concentrati _
Cell Line Assay Duration Effect Reference
on (pM)

Cell Growth Inhibition of

MV4;11 . 1-10 ~ 2 weeks ) ) [1][2]
Inhibition proliferation
Cell Growth Inhibition of

MOLM-13 o 1-10 ~ 2 weeks ) ) [1][2]
Inhibition proliferation
Cell Growth Inhibition of

OCI/AML-2 o 1-10 ~ 2 weeks ) _ [1][2]
Inhibition proliferation
Cell Growth Inhibition of

HB11;19 o 1-10 ~ 2 weeks ) ) [1][2]
Inhibition proliferation
Gene Downregulati

MV4;11 Expression 1-10 3-72 hours on of HOXA9, [1][2]
(qPCR) MEIS1, MYC
Chromatin Displacement

MV4;11 Immunopreci 1-10 4 hours of ENL from [1112][3]
pitation chromatin

Signaling Pathway and Experimental Workflow

© 2026 BenchChem. All rights reserved.

3/10

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.medchemexpress.com/sr-0813.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.medchemexpress.com/sr-0813.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.medchemexpress.com/sr-0813.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.medchemexpress.com/sr-0813.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.medchemexpress.com/sr-0813.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8161486/
https://www.medchemexpress.com/sr-0813.html
https://pubs.acs.org/doi/10.1021/acscentsci.0c01550
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823721?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Nucleus

is|part of

activates

initiates

binds to
DNA
: expresses
\/

Target Genes (HOXA9, MYC, etc.)

promotes

Leukemogenesis

Acetylated Histones

recruits

Transcription & Elongation

Inhibition

SR-0813

inhibits binding to Histones

Click to download full resolution via product page

Caption: The ENL/AF9 signaling pathway in leukemia and the inhibitory action of SR-0813.
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Caption: General experimental workflow for in vitro studies using SR-0813.

Experimental Protocols
Cell Culture and SR-0813 Treatment

o Cell Lines: MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), OCI/AML-2 (MLL-AF6), and HB11;19
(MLL-ENL) are recommended for studying the effects of SR-0813.[1][2]

e Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine
serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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e SR-0813 Preparation: Prepare a 10 mM stock solution of SR-0813 in DMSO. Store at -20°C.
Further dilute the stock solution in culture medium to achieve the desired final concentrations
(e.g., 1 uM and 10 uM). An equivalent concentration of DMSO should be used as a vehicle
control.

Cell Viability/Proliferation Assay

Note: Due to the longer incubation times required to observe an anti-leukemic effect, a stable
and reliable assay such as CellTiter-Glo® is recommended over tetrazolium-based assays
(MTT, XTT) which may be influenced by changes in metabolic activity not directly related to cell
number over extended periods.

o Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in
100 pL of culture medium.

o Treatment: Add 100 pL of medium containing SR-0813 at 2x the final desired concentration
(e.g., 2 uM and 20 uM) or DMSO vehicle control.

 Incubation: Incubate the plates for up to 14 days. It is crucial to monitor the cell density and
media conditions. Every 3-4 days, gently centrifuge the plates, aspirate a portion of the old
media, and replace it with fresh media containing the appropriate concentration of SR-0813
or DMSO.

o Measurement: At designated time points (e.g., day 0, 4, 7, 11, 14), remove the plates from
the incubator and allow them to equilibrate to room temperature for 30 minutes.

o Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to
the manufacturer's instructions (typically a volume equal to the culture volume).

e Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then
incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure
luminescence using a plate reader.

e Analysis: Normalize the luminescence signal of treated cells to the vehicle control at each
time point to determine the percent inhibition of proliferation.
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Quantitative Real-Time PCR (gPCR) for Target Gene
Expression

o Cell Treatment: Seed cells in a 6-well plate at a density of 0.5 x 1076 cells/mL and treat with
SR-0813 (e.g., 1 uM, 10 pM) or DMSO for the desired time (e.g., 3, 6, 24, 48, 72 hours).[2]

* RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g.,
RNeasy Kit, Qiagen) according to the manufacturer's protocol.

o CcDNA Synthesis: Synthesize cDNA from 1 pg of total RNA using a reverse transcription kit
(e.g., iScript cDNA Synthesis Kit, Bio-Rad).

e gPCR: Perform gPCR using a SYBR Green-based master mix on a real-time PCR system. A
typical reaction mixture includes:

o cDNA template

o Forward and reverse primers (10 uM each) for target genes (HOXA9, MEIS1, MYC) and a
housekeeping gene (e.g., GAPDH, ACTB)

o SYBR Green Master Mix
o Nuclease-free water
e Thermocycling Conditions:
o Initial denaturation: 95°C for 3 minutes
o 40 cycles of:
» Denaturation: 95°C for 10 seconds
= Annealing/Extension: 60°C for 30 seconds
o Melt curve analysis

e Analysis: Calculate the relative gene expression using the AACt method, normalizing the
expression of target genes to the housekeeping gene and then to the vehicle control.
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Chromatin Immunoprecipitation (ChiP)

Cell Treatment and Cross-linking: Treat approximately 10-20 x 1076 cells with SR-0813 (e.g.,
1 uM, 10 uM) or DMSO for 4 hours.[2][3] Add formaldehyde to a final concentration of 1%
and incubate at room temperature for 10 minutes to cross-link proteins to DNA. Quench the
reaction by adding glycine to a final concentration of 125 mM.

Cell Lysis and Sonication: Wash the cells with ice-cold PBS and lyse them in a suitable lysis
buffer containing protease inhibitors. Sonicate the chromatin to shear the DNA into fragments
of 200-1000 bp.

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads.
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for ENL or a
negative control IgG.

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin
complexes.

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove
non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the
cross-links by incubating at 65°C overnight with NaCl.

DNA Purification: Purify the DNA using a PCR purification Kit.

Analysis: Analyze the enrichment of specific DNA regions (e.g., HOXA10 gene body, MYB
promoter) by gPCR using primers specific to these regions.[1]

Troubleshooting

Low potency in cell viability assays: Ensure the extended incubation period of at least 7
days, as the anti-proliferative effects of SR-0813 may not be apparent at earlier time points.

[1]

Variability in qPCR results: Ensure high-quality, intact RNA is used for cDNA synthesis.
Optimize primer concentrations and annealing temperatures.
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« High background in ChIP: Optimize sonication to achieve the correct fragment size. Ensure
adequate pre-clearing of the chromatin and perform stringent washes.

Conclusion

SR-0813 is a valuable chemical probe for studying the role of the ENL/AF9 YEATS domain in
leukemia and other cancers. The protocols outlined in these application notes provide a
framework for investigating the in vitro effects of SR-0813 on cell viability, gene expression, and
chromatin occupancy. For optimal results, it is recommended to use SR-0813 at a
concentration of 1 uM to ensure high selectivity for ENL/AF9.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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